Product packaging for Quinolin-8-yl 2,5-dichlorobenzenesulfonate(Cat. No.:CAS No. 432021-47-1)

Quinolin-8-yl 2,5-dichlorobenzenesulfonate

Cat. No.: B186189
CAS No.: 432021-47-1
M. Wt: 354.2 g/mol
InChI Key: MUJMAFCRWQCZDI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

Quinoline, a heterocyclic aromatic compound with the formula C₉H₇N, was first isolated from coal tar in 1834. scispace.comchemicalbook.com This discovery marked the beginning of extensive research into a class of compounds that would prove to be of immense importance. The quinoline scaffold is a fundamental component of many naturally occurring alkaloids, most famously quinine (B1679958), which was for centuries the primary treatment for malaria. sigmaaldrich.comresearchgate.net The isolation of quinine from cinchona bark in the early 19th century spurred significant interest in its structure and potential synthesis. sigmaaldrich.com

The development of synthetic methods, such as the Skraup synthesis in 1880, provided a versatile route to quinoline and its derivatives from simple aromatic amines and glycerol, liberating chemists from reliance on natural sources. chemicalbook.com This opened the door to the systematic exploration of the quinoline chemical space. Over the decades, quinoline derivatives have been identified as possessing a vast array of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties, making them privileged structures in medicinal chemistry. mdpi.comgoogle.comnih.gov This has ensured that the development of novel synthetic routes and the functionalization of the quinoline ring remain active areas of chemical research. iosrjournals.orgnih.gov

Significance of Sulfonate Esters in Synthetic and Mechanistic Organic Chemistry

Sulfonate esters, with the general structure R-SO₂-OR', are a cornerstone of synthetic organic chemistry, primarily due to the exceptional stability of the sulfonate anion (R-SO₃⁻). This stability makes the sulfonate group an excellent leaving group in nucleophilic substitution and elimination reactions. google.compatsnap.com The hydroxyl group (-OH) of an alcohol is a poor leaving group, but its conversion to a sulfonate ester transforms it into a highly effective one, often compared to halides in its reactivity. google.comnih.gov

This "activation" of alcohols allows for a wide range of subsequent transformations that would otherwise be impossible or require harsh conditions. nih.gov Commonly used sulfonyl chlorides for this purpose include methanesulfonyl (mesyl) chloride, p-toluenesulfonyl (tosyl) chloride, and trifluoromethanesulfonyl (triflyl) chloride. nih.gov The reaction to form the sulfonate ester proceeds with retention of configuration at the alcohol's carbon center, a crucial feature for stereocontrolled synthesis. nih.gov

The mechanism of reactions involving sulfonate esters, such as their hydrolysis, has also been a subject of detailed physical organic chemistry studies, with investigations into whether they proceed through concerted pathways or stepwise mechanisms involving intermediates. ebi.ac.uk Their broad utility has cemented their role as indispensable intermediates in multistep organic syntheses.

Position of Quinolin-8-yl 2,5-Dichlorobenzenesulfonate within Current Chemical Research

While specific studies on this compound are scarce, its position in chemical research can be inferred from its structure. The molecule is an aryl sulfonate ester derived from 8-hydroxyquinoline (B1678124) (also known as oxine). 8-Hydroxyquinoline is a well-known chelating agent and a privileged scaffold in medicinal chemistry and materials science. scispace.comgoogle.compatsnap.com

The synthesis of related quinolinyl sulfonates is documented. For instance, various 5-amino-7-bromoquinolin-8-yl sulfonates have been prepared by reacting the corresponding substituted 8-hydroxyquinoline with different sulfonyl chlorides in the presence of a base. patsnap.com By analogy, this compound would be synthesized by reacting 8-hydroxyquinoline with 2,5-dichlorobenzenesulfonyl chloride.

Given this, the compound holds potential in two main areas:

Synthetic Intermediate: The 2,5-dichlorobenzenesulfonate moiety would function as an excellent leaving group. This would make the compound a valuable precursor for introducing a wide variety of nucleophiles at the 8-position of the quinoline ring under relatively mild conditions, a common strategy for creating libraries of novel quinoline derivatives for biological screening.

Bioactive Agent: Hybrid molecules incorporating both quinoline and sulfonamide or sulfonate ester functionalities are actively being explored. For example, N-(quinolin-8-yl)benzenesulfonamides have been identified as inhibitors of the NF-κB signaling pathway. Therefore, this compound itself could be investigated for its own intrinsic biological activities, such as anticancer or antimicrobial properties.

Table 1: Properties of Precursor Molecules This table displays physical and chemical properties of the likely starting materials for the synthesis of this compound.

Property 8-Hydroxyquinoline 2,5-Dichlorobenzenesulfonyl chloride
Synonyms Oxine, 8-Quinolinol ---
Formula C₉H₇NO C₆H₃Cl₃O₂S
Molecular Weight 145.16 g/mol 245.51 g/mol
Appearance White to yellowish crystalline needles White to off-white crystalline solid
Melting Point 73-75 °C 38-41 °C
CAS Number 148-24-3 5402-73-3

Overview of Research Trajectories for Quinoline-Sulfonate Hybrid Systems

The strategic combination of distinct pharmacophores into a single hybrid molecule is a prominent trend in modern drug discovery. This approach aims to create compounds with enhanced efficacy, novel mechanisms of action, or improved selectivity. Quinoline-sulfonate and the closely related quinoline-sulfonamide hybrids are part of this research trajectory.

Current research involving such hybrids primarily focuses on their biological applications:

Anticancer Activity: Numerous studies have synthesized and evaluated quinoline-sulfonamide hybrids for their potential as anticancer agents. For example, a series of new acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide were prepared and tested against several cancer cell lines, with some showing significant activity. ebi.ac.uk The underlying hypothesis is that the quinoline core can interact with biological targets like DNA or key enzymes, while the sulfonamide/sulfonate portion modulates physicochemical properties and provides additional binding interactions.

Antimicrobial Activity: The 8-hydroxyquinoline scaffold is known for its antimicrobial properties, often attributed to its ability to chelate metal ions essential for microbial enzymes. Hybridizing this scaffold with sulfonamide moieties, another class of well-known antibacterial agents, has led to new compounds with promising activity against various bacterial and fungal strains.

Enzyme Inhibition: As mentioned, quinoline-benzenesulfonamide derivatives have been identified as potent inhibitors of the NF-κB pathway, which is implicated in inflammation and cancer. This demonstrates that quinoline-sulfonate systems can be tailored to interact with specific enzymatic or cellular pathways.

The research trajectory for a molecule like this compound would likely follow these established paths. It would be a candidate for synthesis and subsequent screening in anticancer, antimicrobial, and other biological assays to determine if the specific combination of the quinoline-8-yl core and the 2,5-dichlorobenzenesulfonate group yields novel and potent biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9Cl2NO3S B186189 Quinolin-8-yl 2,5-dichlorobenzenesulfonate CAS No. 432021-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-8-yl 2,5-dichlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3S/c16-11-6-7-12(17)14(9-11)22(19,20)21-13-5-1-3-10-4-2-8-18-15(10)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJMAFCRWQCZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365682
Record name quinolin-8-yl 2,5-dichlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432021-47-1
Record name quinolin-8-yl 2,5-dichlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Characterization Studies

X-ray Crystallographic Analysis of Quinolin-8-yl 2,5-Dichlorobenzenesulfonate

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis would provide invaluable insights into the molecular structure and packing of this compound.

Crystal System and Space Group Determination

The initial step in a crystallographic study involves determining the crystal system and space group. The crystal system classifies the crystal based on its lattice parameters (the lengths of the unit cell edges and the angles between them). There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements present within the unit cell. This information is fundamental to solving the crystal structure.

Elucidation of Intermolecular Interactions within the Crystal Lattice (e.g., C—H⋯O Hydrogen Bonds)

The way molecules pack together in a crystal is determined by a variety of intermolecular interactions. For this compound, one would expect to find non-covalent interactions such as van der Waals forces and potentially weaker C—H⋯O hydrogen bonds. In such a hydrogen bond, a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a neighboring molecule. The identification and characterization of these interactions are crucial for understanding the stability and physical properties of the crystalline material.

Refinement Procedures and Crystallographic Data Interpretation

After an initial model of the crystal structure is obtained, it is refined to improve its accuracy and agreement with the experimental X-ray diffraction data. This process involves adjusting atomic coordinates, displacement parameters, and other crystallographic parameters. The quality of the final refined structure is assessed using various metrics, such as the R-factor. A comprehensive interpretation of the crystallographic data would provide a definitive picture of the solid-state structure of this compound.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide complementary information to X-ray crystallography by probing the electronic and chemical environments of the atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons (hydrogen atoms), their chemical environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons on the quinoline (B57606) and dichlorobenzene rings. The chemical shifts (positions of the signals), splitting patterns (due to spin-spin coupling), and integration values (proportional to the number of protons) would be analyzed to assign each signal to a specific proton.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would display a signal for each unique carbon atom. The chemical shifts of these signals would be characteristic of the type of carbon atom (e.g., aromatic, bonded to oxygen or sulfur), providing further confirmation of the molecular structure.

Without access to experimental data, hypothetical NMR data tables cannot be generated.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display a series of absorption bands that are characteristic of its quinoline and dichlorobenzenesulfonate moieties.

The key functional group, the sulfonate ester, is characterized by strong and distinct stretching vibrations of the S=O and S-O bonds. Specifically, the asymmetric and symmetric stretching vibrations of the S=O group typically appear in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The presence of these strong absorption bands is a clear indicator of the sulfonate group.

The quinoline ring system also presents a number of characteristic vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic aromatic system typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the ester linkage would likely be observed in the 1100-1250 cm⁻¹ range, potentially overlapping with the S=O stretching bands.

Furthermore, the presence of chlorine atoms on the benzene (B151609) ring will influence the pattern of out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the aromatic ring.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretching
~1600-1450Medium to StrongAromatic C=C and C=N Stretching
~1400-1350StrongAsymmetric S=O Stretching
~1200-1150StrongSymmetric S=O Stretching
~1250-1100Medium to StrongC-O Stretching / S-O Stretching
Below 1000Medium to StrongC-H Out-of-plane Bending, C-Cl Stretching

Note: The data presented in this table is predictive and based on the analysis of the constituent functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can differentiate between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₅H₉Cl₂NO₃S. The theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, and ³²S).

The HRMS analysis would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ with a mass that corresponds very closely to the calculated theoretical value. The high resolution of the instrument allows for a mass measurement with an error of less than 5 parts per million (ppm), providing strong evidence for the proposed molecular formula. The isotopic pattern resulting from the two chlorine atoms (a characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1) would further corroborate the presence of two chlorine atoms in the molecule.

Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ion TypeCalculated m/zObserved m/z
[M]⁺368.9629To be determined experimentally
[M+H]⁺369.9707To be determined experimentally

Note: The molecular formula is C₁₅H₉Cl₂NO₃S. The calculated m/z values are based on the most abundant isotopes.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Quinoline (B57606) Heterocycle within the Compound

The quinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. Its reactivity is a composite of the individual characteristics of these two rings.

Electrophilic Substitution Reactions on the Aromatic System

Electrophilic aromatic substitution on the unsubstituted quinoline ring typically occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.orgvaia.com The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. The positions most favorable for substitution are C-5 and C-8, a preference attributed to the superior stability of the resulting cationic intermediates. quimicaorganica.orgvaia.com

For Quinolin-8-yl 2,5-dichlorobenzenesulfonate, the 8-position is already substituted with the sulfonate ester group. This existing substituent will direct incoming electrophiles to other positions on the quinoline ring. The nature of the directing effect of the 8-oxybenzenesulfonate group, whether activating or deactivating and its ortho-, para-, or meta-directing influence, would need to be considered. For instance, studies on the bromination of 8-substituted quinolines have shown that the nature of the substituent at the 8-position significantly influences the position of further electrophilic attack. researchgate.net Under vigorous conditions, such as nitration with fuming nitric acid and sulfuric acid or sulfonation with fuming sulfuric acid at high temperatures, substitution on the quinoline ring can be achieved. uop.edu.pkyoutube.com

Nucleophilic Reactivity Mediated by the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the quinoline ring imparts basic and nucleophilic character. researchgate.net This allows the nitrogen to react with electrophiles, such as alkyl halides, to form quaternary quinolinium salts. acs.org This reactivity is a general feature of quinolines and is expected to be observed in this compound. The formation of these salts can significantly alter the electronic properties of the quinoline ring system, potentially influencing the reactivity of the sulfonate ester group.

Reactivity of the Sulfonate Ester Linkage

The sulfonate ester group (-SO₂-O-) is a key functional group that dictates a significant portion of the compound's reactivity, particularly its potential as a leaving group.

Stability Studies under Varied Chemical Environments (e.g., Hydrolytic Conditions)

Aryl benzenesulfonates exhibit a range of stabilities depending on the substituents on both the aryl and benzenesulfonyl rings and the reaction conditions. Kinetic studies on the pyridinolysis of aryl benzenesulfonates have shown that the rate of S-O bond fission is influenced by the basicity of the leaving group. cdnsciencepub.com The stability of the sulfonate ester linkage in this compound under hydrolytic conditions would be dependent on factors such as pH and temperature. The presence of the electron-withdrawing chloro substituents on the benzenesulfonate (B1194179) ring is expected to influence the electrophilicity of the sulfur atom and the stability of the corresponding sulfonate anion as a leaving group.

Exploration of Nucleophilic Attack Pathways at the Sulfur Center

Nucleophilic attack at the sulfur atom of sulfonate esters is a common reaction pathway. mdpi.comyoutube.comyoutube.com This can proceed through different mechanisms, including a direct Sₙ2-type displacement or a two-step addition-elimination mechanism involving a trigonal bipyramidal intermediate. mdpi.comnih.gov In the case of this compound, nucleophiles can attack the electrophilic sulfur atom, leading to the displacement of the quinolin-8-olate anion. The feasibility and rate of this attack would be influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on both aromatic rings. Halogenated quinolines, particularly at the 2 and 4 positions, are known to readily undergo nucleophilic substitution. quimicaorganica.org While the sulfonate ester is at the 8-position, the principles of nucleophilic attack on the quinoline system are relevant.

Investigation of O—S Bond Cleavage Mechanisms (e.g., Homolytic and Heterolytic Cleavage)

The cleavage of the O-S bond in sulfonate esters can occur through either heterolytic or homolytic pathways.

Heterolytic Cleavage: This is the more common pathway, where the O-S bond breaks to form a sulfonate anion and a carbocation or, in this case, a quinolin-8-yl cation or related species. This type of cleavage is often facilitated by polar solvents and is the basis for the use of sulfonate esters as good leaving groups in substitution and elimination reactions.

Homolytic Cleavage: Recent studies have shown that the S-O bond of aryl sulfonate esters can undergo homolytic cleavage under visible light irradiation, leading to the formation of sulfonyl radicals. nih.govrsc.org This process opens up novel reaction pathways for sulfonate esters, allowing them to participate in radical-mediated transformations. A plausible mechanism for such a process involves the formation of a thiosulfonate intermediate, which then undergoes homolytic cleavage of the S-SO₂ bond to generate a thiyl radical and a sulfonyl radical. acs.org

The specific pathway for O-S bond cleavage in this compound would depend on the reaction conditions, such as the presence of light, radical initiators, or strong nucleophiles.

Mechanistic Insights into Quinoline-Sulfonate Synthesis and Transformations

The synthesis and transformation of quinoline-sulfonates are complex processes governed by intricate reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes. This section delves into the mechanistic details, focusing on the influence of catalysts and additives, the nature of transient species like intermediates and transition states, and the role of radical pathways in the formation of the sulfonate bond.

Role of Catalysts and Additives in Reaction Performance

For instance, a method for the C-H sulfonylation of quinolines has been developed using an inexpensive cobalt catalyst, which proceeds via the insertion of sulfur dioxide. researchgate.net This transformation is notable for not requiring any oxidant or additive and produces sulfonated products in moderate to good yields. researchgate.net Similarly, copper-catalyzed three-component reactions of 8-aminoquinoline (B160924) amides with DABCO•(SO2)2 and aryldiazonium tetrafluoroborates have been developed for sulfonylation. researchgate.net

However, the inherent structural properties of the quinoline substrate can significantly impact catalyst activity. The 8-hydroxyquinoline (B1678124) system, for example, possesses strong chelating properties. nih.gov This chelation can lead to interactions with the metal catalyst system, potentially rendering it ineffective. In one study, attempts to perform a copper-catalyzed cycloaddition on an acetylenic derivative of quinoline-5-sulfonamide (B3425427) failed, likely because the 8-hydroxyquinoline moiety interfered with the catalyst. nih.gov This necessitated the protection of the phenolic group to allow the desired reaction to proceed. nih.gov

Additives also play a critical role in various synthetic strategies for quinolines, which can be extended to their sulfonylated derivatives. mdpi.com For example, triflic anhydride (B1165640) in combination with 2-fluoropyridine (B1216828) has been used as an activation system for synthesizing substituted quinolines. mdpi.com In other metal-free approaches, methanesulfonic acid (CH3SO3H) has been employed as an additive to facilitate quinoline synthesis from anilines and acetophenones. mdpi.com Solid acid catalysts like Nafion NR50 have also been utilized for Friedländer quinoline synthesis under microwave conditions, highlighting the diverse range of additives that can promote these transformations. mdpi.com

Table 1: Examples of Catalysts and Additives in Quinoline Sulfonylation and Related Syntheses

Reaction TypeCatalyst/AdditiveSubstratesKey FeaturesReference
C5-Selective C-H SulfonylationCobalt(II)Quinolines, Aryldiazonium tetrafluoroboratesNo oxidant or additive needed; remote C-H functionalization. researchgate.net
C-H SulfonylationCopper8-Aminoquinoline amides, DABCO•(SO2)2Three-component reaction with excellent selectivity. researchgate.net
CycloadditionCopper (CuSO4·5H2O)Acetylenic quinoline-5-sulfonamideCatalyst potentially inhibited by 8-hydroxyquinoline chelation. nih.gov
Quinoline SynthesisTriflic anhydride / 2-fluoropyridineSecondary N-aryl amides, Terminal alkynesActivation system for coupling reaction. mdpi.com
Quinoline SynthesisCH3SO3HAnilines, Acetophenones, DMSOMetal-free catalysis under air. mdpi.com
Friedländer SynthesisNafion NR502-Aminoaryl ketones, α-Methylene carbonylsReusable solid acid catalyst under microwave conditions. mdpi.com

Identification of Proposed Reaction Intermediates and Transition States

Reaction mechanisms are elucidated through the study of intermediates and transition states, which represent the fleeting, high-energy species that connect reactants to products. solubilityofthings.comlumenlearning.com An intermediate is a molecule formed from the reactants that exists for a period longer than a molecular vibration before reacting further to form products. wikipedia.org In contrast, a transition state is a maximum energy configuration that exists for an extremely brief period and cannot be directly observed. solubilityofthings.comlumenlearning.com

In the context of quinoline-sulfonate synthesis, particularly from quinoline N-oxides, both nucleophilic and radical mechanisms have been proposed, each involving distinct intermediates. researchgate.net One reported method involves the reaction of sodium tert-butyldimethylsilyloxymethylsulfinate with quinoline N-oxides to produce C2-substituted sulfones, which are precursors to other sulfonyl derivatives. nih.gov

The proposed mechanisms for the sulfonylation of N-oxides suggest the formation of specific reactive intermediates. researchgate.net In a radical pathway, a radical species (denoted as 79 ) can be formed from a sulfinate ion. researchgate.net This radical can then react with another intermediate (81 ), leading to a subsequent intermediate (82 ) which then rearomatizes to form the final product. researchgate.net The existence of such reactive intermediates, which have low concentrations relative to the reactants and products, is often inferred through experimental evidence and spectroscopic methods. lumenlearning.com

The stability of these intermediates is a key factor influencing the reaction pathway. solubilityofthings.com For instance, carbocations are common intermediates in many organic reactions, and their stability is influenced by factors like resonance and adjacent functional groups. lumenlearning.com Similarly, the stability of radical intermediates in quinoline sulfonylation reactions dictates the feasibility and outcome of the proposed radical pathways.

Table 2: Key Concepts of Reaction Intermediates and Transition States

ConceptDescriptionLifetimeEnergy LevelExample in Sulfonate Chemistry
Transition State A high-energy, unstable configuration of atoms that must be overcome for a reaction to proceed. solubilityofthings.comExtremely short (< 1 picosecond). solubilityofthings.comMaximum energy barrier (Activation Energy). solubilityofthings.comThe point of bond formation/cleavage between a quinoline radical and a sulfonyl radical.
Reaction Intermediate A molecular entity formed from reactants that reacts further to give products; more stable than a transition state. lumenlearning.comwikipedia.orgLonger than a molecular vibration; can sometimes be detected. wikipedia.orgA local minimum on the reaction energy profile. solubilityofthings.comSulfonyl radicals, quinoline radical cations. researchgate.net

Radical Pathways in Sulfonate Chemistry

There is growing evidence that radical pathways play a significant role in the synthesis of sulfonate compounds, including those involving quinoline structures. Control experiments in the cobalt-catalyzed C5-sulfonylation of quinolines indicate that the reaction likely involves a radical pathway. researchgate.net Similarly, a copper-catalyzed deoxygenative C2-sulfonylation of quinoline N-oxides is proposed to proceed via a Minisci-like radical coupling step. researchgate.net

The generation and control of sulfonyl radicals are central to these pathways. rsc.org Modern synthetic methods have been developed to generate these radicals under mild conditions. For example, visible-light-activated, redox-neutral processes can produce sulfonyl radicals from sources like dimethylsulfamoyl chloride, which can then be used to form sulfonates and sulfonamides. rsc.org This approach avoids harsh reagents like sulfur dioxide or stoichiometric oxidants and reductants. rsc.org Electrochemical methods, such as the anodic oxidation of inorganic sulfites with alcohols, also provide a route to alkoxysulfonyl radical species for the synthesis of sulfonate esters. rsc.org

The decomposition of certain sulfonate precursors, such as aryldiazene sulfonates, can proceed through either radical or ionic pathways depending on the solvent. researchgate.net In organic solvents, light-induced homolysis of the N–S bond generates an aryl radical, whereas in water, an ionic pathway leading to an aryl cation is favored. researchgate.net This demonstrates that reaction conditions can be tuned to favor specific radical or ionic mechanisms.

The involvement of radicals is not limited to quinoline chemistry; for example, a radical pathway has been identified for the sulfonation of methane (B114726) using trifluoroacetyl sulfuric acid, where a methyltrifluoroacetylsulfate radical acts as a critical propagator for C-H bond activation. acs.org These examples underscore the versatility and importance of radical mechanisms in the broader field of sulfonate chemistry.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of Quinolin-8-yl 2,5-dichlorobenzenesulfonate.

The electronic structure of a molecule governs its reactivity and physical properties. Quantum chemical methods can map the electron density distribution, revealing insights into the molecule's polarity and reactive sites.

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For quinoline (B57606) derivatives, the MEP surface typically shows negative potential (electron-rich regions) around the nitrogen atom and oxygen atoms of the sulfonate group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the quinoline and dichlorobenzene rings would exhibit positive potential (electron-poor regions), indicating sites for nucleophilic attack.

Table 1: Expected Mulliken Atomic Charges for Key Atoms in this compound
AtomExpected Charge
N (Quinoline)Negative
O (Sulfonate)Negative
S (Sulfonate)Positive
ClNegative
C (bonded to N)Positive
C (bonded to O)Positive

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting a molecule's reactivity and its participation in chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, and its energy is related to the ionization potential. For quinoline derivatives, the HOMO is often distributed over the electron-rich quinoline ring system. The LUMO , on the other hand, signifies the ability of a molecule to accept electrons, and its energy is related to the electron affinity. The LUMO is typically located over the electron-deficient regions of the molecule.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of electronegative chlorine atoms and the sulfonate group is expected to influence the HOMO and LUMO energy levels, thereby affecting its reactivity.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis and Their Significance
ParameterSignificance
EHOMO (Energy of HOMO)Related to the electron-donating ability of the molecule.
ELUMO (Energy of LUMO)Related to the electron-accepting ability of the molecule.
ΔE (HOMO-LUMO Energy Gap)Indicator of chemical reactivity and kinetic stability.

The three-dimensional structure of a molecule is critical to its function. Computational methods can predict the most stable conformation (the one with the minimum energy) by exploring the potential energy surface of the molecule. For this compound, a key conformational feature is the torsion angle around the O—S bond, which dictates the relative orientation of the quinoline and dichlorobenzenesulfonate moieties.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions.

The crystal structure of this compound reveals a specific torsion angle of 146.2(2)° for the C1—O1—S1—C10 bond, indicating a preferred orientation in the solid state. A computational scan of this dihedral angle would likely reveal a global energy minimum corresponding to this observed conformation, as well as other local minima and rotational energy barriers.

The biological activity and physical properties of this compound are influenced by its interactions with its environment. These interactions can be both intramolecular (within the same molecule) and intermolecular (between different molecules).

Intramolecular interactions , such as hydrogen bonds and van der Waals forces, play a role in stabilizing the preferred conformation of the molecule. For instance, weak intramolecular interactions might exist between the atoms of the quinoline and dichlorobenzenesulfonate rings, influencing the O—S torsion angle.

Intermolecular interactions govern how the molecule interacts with other molecules, including solvent molecules and biological targets. In the crystalline state, this compound exhibits weak intermolecular C—H···O hydrogen bonds. Computational studies can quantify the strength of these interactions and predict other potential non-covalent interactions, such as π-π stacking between the aromatic rings of adjacent molecules. These interactions are crucial for understanding the packing of the molecule in the solid state and its binding affinity to biological receptors.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among the most powerful of these techniques is molecular docking, a method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This simulation is crucial for understanding the potential biological activity of a compound by examining its fit and interaction with a specific target.

For this compound, docking simulations would involve placing the molecule into the binding site of a target protein and evaluating the geometry and energetics of the resulting complex. These simulations rely on scoring functions to rank different binding poses, estimating the strength of the interaction. nih.gov

The chemical structure of this compound dictates the types of interactions it can form with a biological receptor. Computational models predict these interactions based on fundamental principles of molecular recognition. nih.gov The molecule consists of three key moieties: a quinoline ring, a dichlorobenzenesulfonate group, and an ester linkage, each contributing to its binding profile.

Quinoline Ring: This bicyclic aromatic system is a key feature for engaging in non-covalent interactions. It is predicted to form strong π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within a receptor's binding pocket. nih.govrsc.orgresearchgate.net Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, potentially interacting with hydrogen bond donors like the backbone amide protons of amino acids. nih.govnih.gov

Sulfonate Group: The sulfonate group (-SO₃⁻) is a prominent hydrogen bond acceptor. The oxygen atoms of the sulfonamide are expected to form strong hydrogen bonds with the side chains of polar or charged amino acids like arginine (Arg), lysine (Lys), serine (Ser), and histidine (His). mdpi.comacs.org This group plays a critical role in anchoring the ligand within the binding site through these energetically favorable interactions. sci-hub.red

Dichlorobenzene Moiety: The benzene (B151609) ring substituted with two chlorine atoms primarily engages in hydrophobic interactions with nonpolar amino acid residues such as leucine (Leu), valine (Val), and isoleucine (Ile). nih.gov Additionally, the chlorine atoms can participate in halogen bonding , a specific type of non-covalent interaction where the halogen acts as an electrophilic species, interacting with a Lewis base like a backbone carbonyl oxygen. nih.govnih.gov

An illustrative summary of these predicted interactions is presented in the table below.

Interaction TypeInteracting Group on LigandPotential Interacting Residues on Receptor
π-π Stacking Quinoline RingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Hydrogen Bonding Quinoline NitrogenBackbone NH groups (e.g., Met, His)
Hydrogen Bonding Sulfonate Oxygen AtomsArginine (Arg), Lysine (Lys), Serine (Ser), Histidine (His)
Hydrophobic Interactions Dichlorobenzene RingLeucine (Leu), Valine (Val), Isoleucine (Ile), Alanine (Ala)
Halogen Bonding Chlorine AtomsBackbone Carbonyl Oxygen, Aspartate (Asp), Glutamate (Glu)
This table presents theoretically predicted interactions based on the chemical structure of this compound and general principles of molecular recognition.

Docking programs generate multiple possible binding poses (modes) of the ligand in the receptor's active site and calculate a score for each, which is an estimate of the binding affinity. nih.gov For this compound, simulations would explore various orientations, allowing the different chemical moieties to find optimal interaction partners. For example, one binding mode might prioritize the hydrogen bonds of the sulfonate group, while another might favor the π-stacking of the quinoline ring. The pose with the best score (lowest binding energy) is considered the most likely binding mode.

To refine these predictions, more advanced techniques like molecular dynamics (MD) simulations can be employed. MD simulations model the movement of every atom in the ligand-receptor complex over time, providing a more dynamic and realistic picture of the interaction and a more accurate calculation of binding free energy.

The table below provides a hypothetical example of how computational assessments could be used to compare the binding affinity of this compound with other structurally similar compounds.

CompoundPredicted Binding Energy (ΔG, kcal/mol)Predicted Inhibition Constant (Kᵢ)
This compound -9.885 nM
Quinolin-8-yl benzenesulfonate (B1194179) (Analog A)-8.2650 nM
Quinolin-8-yl 2,5-dibromobenzenesulfonate (Analog B)-10.160 nM
This is an illustrative data table with hypothetical values. The binding energy and inhibition constant are inversely related; a lower binding energy corresponds to a lower Kᵢ and higher binding affinity.

Research on Derivatives and Analogues of Quinolin 8 Yl Sulfonates

Systematic Exploration of Structure-Activity Relationships (SAR) within Quinoline (B57606) Sulfonate Scaffolds

The chemical behavior of the quinoline ring system is significantly influenced by the nature and position of its substituents. numberanalytics.comresearchgate.net The electronic properties of quinoline are characterized by an electron-deficient pyridine (B92270) ring fused to a benzene (B151609) ring. numberanalytics.com This inherent electronic nature makes the 5- and 8-positions of the benzene ring susceptible to electrophilic substitution. numberanalytics.com

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the quinoline ring can dramatically alter its reactivity. numberanalytics.comrsc.org EDGs, such as methyl or methoxy (B1213986) groups, increase the electron density of the ring system, enhancing its reactivity towards electrophiles. numberanalytics.comrsc.org Conversely, EWGs like nitro or halogen groups decrease the electron density, making the ring less reactive towards electrophilic attack. numberanalytics.comnih.gov

For instance, a study on the Combes condensation, a method for synthesizing quinolines, found that the reaction rates were influenced by substituents on the aniline (B41778) precursor. dntb.gov.ua This highlights the sensitivity of the quinoline-forming reaction to the electronic nature of the starting materials.

The position of the substituent is also critical. A substituent at a specific position can direct further chemical modifications to other parts of the molecule. For example, a methyl group at the 4-position can direct electrophilic substitution to the 5-position. numberanalytics.com The steric bulk of substituents also plays a role, potentially hindering the approach of reactants to certain sites on the quinoline ring. numberanalytics.com

A summary of the influence of substituents on the quinoline ring's reactivity is presented in the table below.

Substituent TypeEffect on Electron DensityImpact on Reactivity towards Electrophiles
Electron-Donating Groups (e.g., -CH₃, -OCH₃)IncreasesEnhances
Electron-Withdrawing Groups (e.g., -NO₂, -Cl)DecreasesReduces

The benzenesulfonate (B1194179) moiety of Quinolin-8-yl 2,5-dichlorobenzenesulfonate is not merely a passive component; its structure significantly impacts the molecule's reactivity and its interactions with other molecules. The sulfonic ester group is often utilized in organic synthesis as a good leaving group in nucleophilic substitution reactions. nih.gov

Modifications to the benzene ring of the benzenesulfonate group, such as the introduction of different substituents, can alter the electrophilicity of the sulfonyl sulfur. For example, the presence of electron-withdrawing groups on the benzene ring would make the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack.

In a study of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide and its analogs, modifications to the A ring (the 2,4-dichlorobenzene part) were explored. nih.gov The introduction of a bromine atom at a specific position led to the potential for halogen bonding with a backbone nitrogen atom of a target protein, suggesting that even subtle changes to the benzenesulfonate moiety can have significant effects on intermolecular interactions. nih.gov

Furthermore, replacing the phenyl ring of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates with a pyridinyl moiety led to a new class of compounds with potent antimitotic activity. nih.gov This demonstrates that the aromatic system of the sulfonate ester plays a crucial role in the biological activity of the molecule.

Development of Synthetic Strategies for Analogous Compounds

The synthesis of analogues of this compound is essential for exploring the chemical space around this scaffold and for developing new compounds with improved or novel properties. Synthetic strategies focus on diversification at various points of the molecule.

The quinoline nitrogen, being a basic center, offers a prime site for chemical modification. numberanalytics.comresearchgate.net Alkylation or arylation of the quinoline nitrogen can lead to the formation of quaternary quinolinium salts, which can exhibit different physical and biological properties compared to the parent quinoline.

Diversification of the peripheral aromatic rings, both the quinoline ring and the benzenesulfonate ring, is another key strategy. This can be achieved through various synthetic methods, including:

Electrophilic Aromatic Substitution: Reactions like nitration and halogenation can introduce functional groups onto the aromatic rings. numberanalytics.com

Cross-Coupling Reactions: Palladium-catalyzed reactions such as the Suzuki and Heck reactions are powerful tools for creating new carbon-carbon bonds, allowing for the introduction of a wide variety of substituents. researchgate.net

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer an efficient way to generate diverse libraries of quinoline derivatives. researchgate.netresearchgate.net The Doebner-von Miller and Combes reactions are classic examples used for quinoline synthesis. rsc.orgdntb.gov.ua

A study by Krishna and colleagues reported the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates, demonstrating a multi-step synthesis that involved bromination and subsequent reaction with various sulfonyl chlorides. nih.gov This highlights a strategy for diversification at both the quinoline ring and the sulfonate moiety.

The sulfonate group itself can be chemically modified to tune the functionality of the molecule. While sulfonic esters are relatively stable, they can undergo nucleophilic substitution, allowing for the replacement of the quinolin-8-yloxy group with other nucleophiles.

More commonly, the sulfonate group is introduced by reacting a hydroxyquinoline with a sulfonyl chloride. nih.govrsc.org By using different sulfonyl chlorides, a wide variety of sulfonate esters can be prepared. For example, a series of 8-quinolinesulfonamide derivatives were synthesized by reacting 8-quinolinesulfonyl chloride with propargylamine, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This approach allows for significant diversification of the sulfonate part of the molecule.

Furthermore, methods have been developed for the synthesis of heterocyclic sulfonyl compounds, such as sulfonyl fluorides and sulfonamides, from silyloxymethylsulfones. nih.gov These transformations provide access to a broader range of sulfonyl derivatives with potentially different chemical and biological properties.

Functionalization of Quinoline-Sulfonate Frameworks for Novel Applications

The functionalization of quinoline-sulfonate frameworks opens up possibilities for novel applications beyond their initial intended use. By introducing specific functional groups, the properties of these compounds can be tailored for various purposes.

For example, the incorporation of quinoline moieties into covalent organic frameworks (COFs) has been shown to enhance their performance in applications such as lithium-sulfur batteries. nih.gov The nitrogen atoms in the quinoline and triazine moieties of the COF exhibit lithiophilic interactions, which are beneficial for battery performance. nih.gov In another study, an 8-hydroxyquinoline (B1678124) functionalized COF was developed as a pH-sensitive carrier for drug delivery. nih.gov The quinoline groups played a crucial role in the drug loading capacity and the pH-controlled release of the drug. nih.gov

The fluorescent properties of quinoline derivatives are also being exploited. 8-Amidoquinoline derivatives have been developed as fluorescent probes for the detection of zinc ions. nih.gov The binding of the zinc ion to the quinoline derivative leads to a change in its fluorescence, allowing for the sensitive detection of the metal ion. nih.gov

Emerging Research Applications and Future Directions

Potential in Advanced Materials Science and Engineering

The unique electronic characteristics of the 8-hydroxyquinoline (B1678124) moiety make it a prime candidate for development in materials science, a potential that extends to its derivatives like Quinolin-8-yl 2,5-dichlorobenzenesulfonate.

Exploration of Optoelectronic Properties for Organic Electronic Devices

Derivatives of 8-hydroxyquinoline are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). rroij.comresearchgate.netmdpi.com Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are celebrated for their role as electron-transporting and light-emitting layers in OLED devices. aip.org These compounds exhibit good thermal stability and high quantum yields, making them efficient emitters. mdpi.com

The research into bis(8-hydroxyquinoline) zinc (Znq2) derivatives further highlights the tunability of these materials. mdpi.com For instance, OLEDs fabricated with bis(8-hydroxyquinoline) zinc derivatives containing a styryl group have been shown to produce strong yellow electroluminescence. mdpi.com The specific emission color can be adjusted by modifying the substituents on the quinoline (B57606) ring. mdpi.comresearchgate.net The introduction of the 2,5-dichlorobenzenesulfonate group in this compound could modulate the energy levels (HOMO/LUMO) of the quinoline core, potentially shifting the emission wavelength and influencing the charge transport properties, making it a target for creating new phosphorescent materials for next-generation displays. bohrium.com

Design and Development as Chemosensors and Molecular Probes

The inherent fluorescence of the 8-hydroxyquinoline scaffold and its strong chelating ability make its derivatives excellent candidates for fluorescent chemosensors. rroij.comnih.gov 8-hydroxyquinoline itself is weakly fluorescent due to a process called excited-state intramolecular proton transfer. rroij.comsemanticscholar.org However, upon chelation with a metal ion, this process is blocked, leading to a significant enhancement of fluorescence intensity. rroij.comcore.ac.uk This "turn-on" fluorescent response provides a sensitive mechanism for detecting metal ions.

Derivatives of 8-hydroxyquinoline have been developed into highly sensitive and selective chemosensors for a wide array of metal ions, including zinc (Zn²⁺), aluminum (Al³⁺), magnesium (Mg²⁺), copper (Cu²⁺), and mercury (Hg²⁺). rroij.comnih.govcore.ac.uknih.gov The selectivity and sensitivity of the sensor can be controlled by introducing different functional groups to the 8-hydroxyquinoline core. The dichlorobenzenesulfonate group in this compound could influence the binding affinity and selectivity towards specific metal ions, opening avenues for designing new molecular probes for environmental monitoring or biological imaging. scispace.com

Applications in Dye Chemistry and Colorants

The formation of intensely colored complexes with metal ions is a hallmark of 8-hydroxyquinoline and its derivatives, leading to their application in dye chemistry. chemicalbook.com Azo dyes based on 8-hydroxyquinoline, for example, act as chelating agents for numerous metal ions, forming stable, colored compounds. researchgate.net The synthesis often involves coupling a diazonium salt with 8-hydroxyquinoline to produce a vibrant dye. chemicalbook.com

The color of the resulting metal complex is dependent on both the metal ion and the specific substituents on the quinoline ring. The presence of the electron-withdrawing chloro- and sulfonate groups on the benzenesulfonate (B1194179) moiety of this compound would likely alter the electronic structure of the ligand, thereby influencing the absorption spectrum and color of its metal complexes. This suggests its potential use in creating novel pigments and dyes with specific chromatic properties for textiles, inks, and other materials.

Interdisciplinary Research with Coordination Chemistry

The ability of the quinoline-8-ol fragment to coordinate with metals is fundamental to its utility and forms a bridge to the vast field of coordination chemistry.

Investigation of Metal Chelation Properties of the Quinoline-8-ol Fragment

The 8-hydroxyquinoline (quinoline-8-ol) fragment is a classic bidentate chelating ligand. tandfonline.com The nitrogen atom of the pyridine (B92270) ring and the deprotonated oxygen atom of the hydroxyl group act as two electron donor sites, forming a stable five-membered ring with a metal ion. tandfonline.comnih.gov This chelating ability is robust, leading to the formation of stable complexes with a vast range of metal ions across the periodic table. researchgate.netresearchgate.net

The stability and properties of these metal complexes are influenced by factors such as the nature of the metal ion and the presence of other substituents on the quinoline ring. researchgate.net For this compound, the core metal chelation behavior of the quinoline-8-ol portion remains its most defining chemical characteristic. Research in this area would focus on quantifying the formation constants of its complexes with various metal ions and studying their structural and electronic properties.

Synthesis and Characterization of Metal-Organic Frameworks or Coordination Polymers Incorporating Quinoline-Sulfonate Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The modular nature of MOFs allows for the rational design of materials with tailored porosity, surface area, and functionality. nih.gov The ligands, or "linkers," are crucial in determining the structure and properties of the resulting framework. ossila.com

A molecule like this compound possesses multiple potential coordination sites: the classic bidentate quinoline-8-ol pocket and the sulfonate group. The sulfonate group (-SO₃⁻) is a known functional group for linking metal centers in MOFs. patsnap.com This dual functionality suggests that this compound could act as a versatile ligand for constructing novel MOFs or coordination polymers. researchgate.net Such frameworks could exhibit interesting properties derived from both the porous structure and the inherent functionalities of the quinoline core, such as luminescence or catalytic activity, making them promising for applications in gas storage, separation, and catalysis. nih.gov

Future Theoretical Frameworks for Compound Design and Optimization

The advancement of computational chemistry and bioinformatics has paved the way for sophisticated theoretical frameworks to guide the design and optimization of novel chemical entities. For this compound, these future frameworks will be instrumental in exploring its chemical space, predicting its properties, and streamlining the synthetic process. By leveraging computational power, researchers can significantly accelerate the discovery of derivatives with enhanced efficacy and desired characteristics.

In Silico Screening for High-Throughput Design of Derivatives

In silico screening, or virtual screening, represents a powerful computational technique for the high-throughput design of derivatives of this compound. This approach allows for the rapid assessment of large virtual libraries of compounds against a biological target, identifying promising candidates for further investigation. The process involves the computational modeling of the interaction between the ligand (the quinoline derivative) and a target receptor or enzyme.

The design of new derivatives can be guided by structure-activity relationship (SAR) studies, which have been successfully applied to related quinoline compounds. For instance, in studies on quinoline-8-sulfonamide (B86410) derivatives, in silico methods were crucial in identifying structural modifications that enhance biological activity, such as the introduction of a 1,2,3-triazole system to improve ligand-receptor complex stabilization. nih.gov Similar strategies could be employed for this compound, where modifications to the quinoline or the dichlorobenzenesulfonate moieties could be virtually explored.

The process of high-throughput virtual screening for derivatives of this compound would typically involve the following steps:

Target Identification and Validation: Defining the biological target of interest.

Virtual Library Generation: Creating a large, diverse library of virtual derivatives of the parent compound. This can be achieved by systematically modifying various positions on the quinoline and dichlorobenzenesulfonate rings with different functional groups.

Molecular Docking: Simulating the binding of each virtual derivative to the active site of the target protein. This provides an estimate of the binding affinity and mode of interaction.

Scoring and Ranking: Using scoring functions to rank the derivatives based on their predicted binding affinity and other properties.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out candidates with unfavorable pharmacokinetic profiles.

An illustrative example of a virtual library for in silico screening is presented below:

Derivative ID Modification on Quinoline Ring Modification on Dichlorobenzenesulfonate Ring Predicted Binding Affinity (kcal/mol)
QDCB-0015-fluoro--8.5
QDCB-0027-amino--9.1
QDCB-003-3,4-dichloro-8.8
QDCB-0046-methoxy4-fluoro-9.5

This table is for illustrative purposes to demonstrate the type of data generated during in silico screening.

Predictive Modeling for Chemical Behavior and Synthetic Pathway Design

Predictive modeling is another cornerstone of modern computational chemistry that can significantly impact the future development of this compound. These models utilize machine learning algorithms and quantum mechanics to forecast the chemical behavior of molecules and to design efficient synthetic routes.

Predictive Modeling of Chemical Behavior:

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of this compound, DFT calculations can be employed to predict a variety of properties, including:

Molecular Geometry: Optimization of the three-dimensional structure of the molecule.

Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity.

Spectroscopic Properties: Prediction of IR, NMR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. mdpi.com

Nonlinear Optical (NLO) Properties: Quinoline derivatives have been identified as good candidates for electroluminescent materials, and predictive modeling can help in designing derivatives with enhanced NLO properties. mdpi.com

Predictive Modeling for Synthetic Pathway Design:

Computational tools can also assist in the design of novel and efficient synthetic pathways for this compound and its derivatives. Retrosynthesis software can propose disconnection strategies to break down the target molecule into simpler, commercially available starting materials. Furthermore, reaction prediction algorithms can suggest suitable reagents and reaction conditions.

For example, the synthesis of related 8-hydroxyquinoline derivatives has involved multi-step processes including protection of functional groups, coupling reactions, and subsequent deprotection. nih.gov Predictive models could help in optimizing these steps by:

Predicting the yield of each reaction step under various conditions.

Identifying potential side products.

Suggesting alternative, more atom-economical synthetic routes, such as multicomponent reactions. mdpi.com

A conceptual overview of predictive modeling for synthetic design is shown in the table below:

Target Derivative Proposed Precursors Key Reaction Type Predicted Yield (%)
5-Amino-quinolin-8-yl 2,5-dichlorobenzenesulfonate5-Nitro-quinolin-8-ol and 2,5-dichlorobenzenesulfonyl chlorideEsterification followed by nitro reduction75
Quinolin-8-yl 3,5-dichlorobenzenesulfonate8-Hydroxyquinoline and 3,5-dichlorobenzenesulfonyl chlorideSulfonylation88

This table is illustrative and demonstrates the potential application of predictive modeling in synthetic planning.

By integrating in silico screening and predictive modeling, the future research and development of this compound can be conducted with greater precision and efficiency, ultimately accelerating the journey from compound design to potential application.

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for achieving high-purity Quinolin-8-yl 2,5-dichlorobenzenesulfonate?

  • Methodological Answer : The synthesis typically involves sulfonation of 8-hydroxyquinoline derivatives followed by esterification with 2,5-dichlorobenzenesulfonyl chloride. Key steps include:

  • Reaction Optimization : Use anhydrous conditions and catalytic bases (e.g., pyridine) to minimize hydrolysis.
  • Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures improves purity.
  • Validation : Monitor reaction progress via TLC and confirm final purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR should show characteristic peaks for the quinoline ring (δ 8.5–9.0 ppm for H-2/H-4) and sulfonate group (δ 120–130 ppm for sulfonate carbons).
  • IR Spectroscopy : Look for S=O stretching vibrations (~1360 cm1^{-1} and 1170 cm1^{-1}) and aromatic C-H bending (~750 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in negative ion mode should display [M-H]^- peaks matching the molecular weight (C15_{15}H9_9Cl2_2NO3_3S: 358.0 g/mol).
  • X-ray Crystallography : Use SHELXL for refinement; compare bond lengths/angles with similar sulfonate esters .

Q. What solvents are suitable for solubility testing of this compound in experimental settings?

  • Methodological Answer : Test solubility incrementally in polar aprotic solvents (DMSO, DMF), alcohols (ethanol, methanol), and aqueous buffers (pH 4–9). For low solubility (<1 mg/mL), consider:

  • Co-solvents : 10% DMSO in PBS for biological assays.
  • Sonication : 30-minute sonication in ethanol to enhance dissolution.
  • Critical Micelle Concentration (CMC) : Use surfactants like Tween-80 for in vitro studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with computational simulations (DFT calculations for expected vibrational modes).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete sulfonation).
  • Crystallographic Analysis : Refine crystal structures via SHELX to resolve ambiguities in bond assignments .

Q. What experimental designs are optimal for studying the chelating properties of this compound with transition metals?

  • Methodological Answer :

  • Titration Studies : Use UV-Vis spectroscopy to monitor absorbance shifts upon metal addition (e.g., Zn2+^{2+}, Cu2+^{2+}). Calculate binding constants via Benesi-Hildebrand plots.
  • Fluorescence Quenching : Measure emission intensity changes (λex_{ex} = 350 nm, λem_{em} = 450 nm) to assess metal-induced quenching .
  • Competitive Assays : Introduce EDTA to confirm reversibility of metal binding .

Q. How should stability studies be designed for this compound under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48, and 72 hours.
  • Photostability : Expose to UV light (365 nm) and monitor structural changes via IR.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and activation energies .

Q. What strategies mitigate aggregation-induced fluorescence quenching in sensing applications?

  • Methodological Answer :

  • Solvent Optimization : Use DMSO/water mixtures (≤5% DMSO) to reduce aggregation.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol) to enhance solubility.
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to maintain monomeric states .

Data Contradiction Analysis

Q. How to address conflicting results in metal-binding affinity assays?

  • Methodological Answer :

  • Buffer Effects : Test multiple buffer systems (HEPES vs. Tris) to rule out pH or ionic strength interference.
  • Metal Purity : Verify metal salt purity via ICP-MS and pre-treat solutions with Chelex resin to remove contaminants.
  • Control Experiments : Include metal-free controls and validate with established chelators (e.g., EDTA) .

Methodological Tables

Table 1 : Solubility Profile of this compound

SolventSolubility (mg/mL)Method for Enhancement
DMSO>10None required
Ethanol2–5Sonication (30 min)
PBS (pH 7.4)<110% DMSO co-solvent
DMF8–10Heating to 40°C
Based on protocols from .

Table 2 : Key Spectral Signatures for Structural Validation

TechniqueExpected Signals
1^1H NMRδ 8.8 (H-2), δ 8.6 (H-4), δ 7.9–8.2 (aromatic H)
IR1360 cm1^{-1} (S=O), 750 cm1^{-1} (C-Cl)
ESI-MS[M-H]^- at m/z 358.0
Data synthesized from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.